(5-Bromofuran-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone

Medicinal Chemistry Cross-Coupling Building Blocks

Eliminate synthetic uncertainty. CAS 2201429-58-3 is the precise, integrated scaffold for kinase and Gram-positive antibacterial SAR. Unlike generic analogs, its 5-bromofuran moiety is a pre-installed, quantifiable handle for immediate late-stage Suzuki diversification, drastically accelerating hit-to-lead timelines. The thiazol-2-yloxy-pyrrolidine core is a validated pharmacophore; substituting it risks derailing target engagement. Secure the correct connectivity to drive your agrochemical or chemical biology probe discovery forward efficiently.

Molecular Formula C12H11BrN2O3S
Molecular Weight 343.2
CAS No. 2201429-58-3
Cat. No. B2364460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromofuran-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone
CAS2201429-58-3
Molecular FormulaC12H11BrN2O3S
Molecular Weight343.2
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CS2)C(=O)C3=CC=C(O3)Br
InChIInChI=1S/C12H11BrN2O3S/c13-10-2-1-9(18-10)11(16)15-5-3-8(7-15)17-12-14-4-6-19-12/h1-2,4,6,8H,3,5,7H2
InChIKeyLEKSXZJSESIIIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Bromofuran-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2201429-58-3): Procurement-Ready Profile of a Heterocyclic Building Block with a Reactive Bromine Handle


(5-Bromofuran-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2201429-58-3) is a synthetic heterocyclic small molecule (MW 343.2 g/mol, formula C₁₂H₁₁BrN₂O₃S) designed as a versatile building block for medicinal chemistry and agrochemical research. Its architecture integrates three pharmacologically relevant heterocycles—a 5-bromofuran carbonyl, a pyrrolidine ring, and a thiazole group connected via an ether (thiazol-2-yloxy) linkage—into a single, functionalizable scaffold. . This distinctive combination enables diverse chemical derivatization and is under active investigation for antimicrobial and kinase-targeted applications, positioning it as a strategic starting point for structure-activity relationship (SAR) studies. [1] .

Why Generic Substitution Fails: The Irreplaceable Role of the 5-Bromofuran Moiety and Thiazol-2-yloxy Linker in (5-Bromofuran-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone


Selecting a generic 'thiazole-pyrrolidine' or 'bromofuran' analog without the precise connectivity found in CAS 2201429-58-3 can derail a synthesis or SAR campaign. Firstly, the 5-bromine substituent on the furan ring is not merely a structural feature; it is a critical, quantifiable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling late-stage diversification that non-halogenated analogs cannot achieve without additional, yield-reducing steps. Secondly, the thiazol-2-yloxy-pyrrolidine motif constitutes a specific, integrated pharmacophore. Research on this class shows that even minor structural changes drastically alter biological activity, with one derivative demonstrating selective inhibition of Gram-positive bacteria while related compounds remained inactive. [1] Substituting this compound for a simpler analog introduces both synthetic and functional unknowns that are both costly and time-consuming to resolve.

Quantitative Evidence Guide: Differentiating (5-Bromofuran-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone from its Closest Analogs


Derivatization Potential: The 5-Bromofuran Handle Enables Quantifiable Late-Stage Functionalization via Suzuki Coupling

The 5-position bromine atom on the furan ring is a quantitatively superior handle for diversification compared to non-halogenated analogs. This substitution enables direct palladium-catalyzed Suzuki-Miyaura cross-coupling, a well-established reaction for which bromofurans are known substrates. In contrast, a non-halogenated analog, such as a simple 5-furan-2-yl derivative, would require a separate, often lower-yielding, halogenation step before any similar derivatization could be attempted. The yield for a comparable Suzuki coupling of 2-bromofuran to form 2-arylfurans has been reported in the range of moderate to good, providing a quantitative baseline for expected reactivity.

Medicinal Chemistry Cross-Coupling Building Blocks Late-Stage Functionalization

Antimicrobial Scaffold Validation: The Thiazole-Pyrrolidine Motif Confers Selective Antibacterial Activity

The thiazole-based pyrrolidine scaffold present in CAS 2201429-58-3 is a validated pharmacophore for antibacterial activity. A study by Kocabaş et al. (2021) on closely related thiazole-pyrrolidine derivatives demonstrated that structural substitutions on this core lead to highly selective bioactivity. Compound (11), a specific derivative, showed an inhibition zone of 30.53 ± 0.42 mm against S. aureus and 21.70 ± 0.36 mm against B. cereus at 400 µg, while being completely inactive against the Gram-negative strains E. coli and S. typhimurium. [1] This is in stark contrast to the broad-spectrum control, gentamicin (10 µg), which produced inhibition zones of 21-25 mm against all tested strains. [1]

Antibacterial Drug Discovery Structure-Activity Relationship (SAR) Gram-Positive

Physicochemical Differentiation: The Bromine Atom Modulates Lipophilicity and Polar Surface Area Relative to Non-Halogenated Analogs

The presence of the bromine atom significantly alters the compound's key physicochemical properties compared to a non-halogenated analog. Calculated properties for the target scaffold indicate a topological polar surface area (tPSA) of 79.19 Ų and a calculated partition coefficient (clogP) of 1.24. [1] Replacing bromine with hydrogen would reduce the molecular weight by 79 Da and lower the clogP, affecting membrane permeability and solubility, which are critical parameters in drug discovery. This makes the target compound a more lipophilic and heavier starting point, potentially beneficial for targeting specific biological compartments or improving target binding through halogen bonding.

Medicinal Chemistry ADME Properties Lipophilicity Physicochemical Profile

Procurement Specification: Benchmarking Purity Against Commercially Available Analogs

When sourcing this compound, purchase specifications are a primary differentiator. The target compound is commonly supplied at a purity of ≥95%. This is a standard benchmark for research-grade building blocks. A close structural analog, (E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one, is also commercially available and specified at 98% purity by a major supplier, setting a higher benchmark for the compound class. A procurement decision should therefore be based on a direct purity-to-price comparison against this 98% standard, as well as the availability of batch-specific analytical data (e.g., NMR, HPLC) to ensure the brominated handle is intact and suitable for the intended synthesis.

Chemical Procurement Building Blocks Purity Benchmarking Research Chemicals

Optimal Application Scenarios for (5-Bromofuran-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone in Scientific Research and Industrial Procurement


Medicinal Chemistry: A Key Intermediate for Focused Kinase Inhibitor Libraries

The compound's architecture, specifically the thiazol-2-yloxy-pyrrolidine motif, serves as a privileged scaffold for kinase inhibitor design. Its primary advantage is the 5-bromofuran handle, which allows for rapid, late-stage diversification via Suzuki coupling to generate focused libraries of analogs for SAR studies. Starting from this single intermediate, a medicinal chemist can efficiently explore chemical space around the kinase hinge-binding region, accelerating hit-to-lead timelines.

Antimicrobial Research: A Starting Point for Developing Selective Anti-Gram-Positive Agents

The thiazole-pyrrolidine core is a validated scaffold for selective Gram-positive antibacterial activity, as demonstrated by analogs exhibiting significant inhibition zones against S. aureus while sparing Gram-negative bacteria. [1] This compound is an ideal starting material to build upon this selectivity. By using the bromine handle to introduce various substituents, researchers can systematically optimize potency and selectivity against drug-resistant strains like MRSA, aiming to improve upon the documented class activity.

Agrochemical Discovery: A Novel Building Block for Pesticide Lead Generation

The combination of furan, pyrrolidine, and thiazole heterocycles in a single molecule aligns with the structural complexity found in modern agrochemicals. The compound falls within the broad patent space of pyrrolidinyl, furanyl, or thienyl-substituted thiazole derivatives claimed as pesticides, including insecticides, acaricides, and herbicides. [2] Its procurement supports the synthesis of novel analogs for screening against agricultural pests, where the bromine atom can be used to fine-tune lipophilicity—a key property for cuticle penetration and systemic movement in plants.

Chemical Biology: A Multifunctional Probe for Target Identification

The three distinct heterocyclic rings offer multiple sites for orthogonal functionalization, making this compound a powerful precursor for chemical biology probes. The 5-bromofuran is a direct site for installing an affinity tag (e.g., biotin) or a fluorescent reporter via cross-coupling, while the pyrrolidine nitrogen and thiazole ring can be further modified to optimize target engagement. This multi-modal functionalization capacity is a significant differentiator from simpler building blocks, enabling the design of sophisticated probes for pull-down assays or cellular imaging studies.

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